molecular formula C8H4BrFN2O B2998268 5-Bromo-8-fluoroquinazolin-4(3H)-one CAS No. 1564917-02-7

5-Bromo-8-fluoroquinazolin-4(3H)-one

Cat. No. B2998268
M. Wt: 243.035
InChI Key: KJKYJJRBYPEFPB-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoroquinazolin-4(3H)-one, also known as 5-BFQ, is a novel synthetic compound that has been receiving increased attention due to its potential applications in the fields of biochemistry and physiology. 5-BFQ has been found to possess unique biochemical and physiological effects in laboratory experiments, and its future directions are being explored in scientific research.

Scientific Research Applications

Improved Synthesis Techniques

Research has focused on improving the synthesis of key intermediates for drug discovery, demonstrating the significance of compounds like "5-Bromo-8-fluoroquinazolin-4(3H)-one" in medicinal chemistry. For instance, the telescoping process was introduced to synthesize a key intermediate, leading to an 18% increase in yield while maintaining purity, which is crucial for the quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).

Cytotoxicity and Molecular Docking Studies

Studies have synthesized derivatives based on the quinazoline scaffold, evaluating their cytotoxicity against human cancer cell lines. These compounds, including those structurally related to "5-Bromo-8-fluoroquinazolin-4(3H)-one," have shown significant cytotoxicity, suggesting potential applications in cancer therapy (Mphahlele, Gildenhuys, & Parbhoo, 2017).

Biological Activities and Synthesis of Derivatives

Research on thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives revealed significant antibacterial activity against both gram-positive and gram-negative bacteria, with some compounds exhibiting remarkable antifungal activity. These findings highlight the potential of quinazoline derivatives in developing new antibacterial and antifungal agents (Abdel‐Wadood et al., 2014).

Synthesis of Fluorinated Heterocycles

The role of fluorinated heterocycles in pharmaceutical and agrochemical industries is underscored by studies focusing on the synthesis of such compounds through rhodium(III)-catalyzed C-H activation. This research paves the way for the development of fluorinated quinazoline derivatives with potential industrial applications (Wu et al., 2017).

Antiviral and Antimicrobial Studies

Quinazoline derivatives have also been evaluated for their antiviral and antimicrobial properties. For example, certain derivatives showed distinct antiviral activity against Herpes simplex and vaccinia viruses, indicating their potential as antiviral agents (Selvam et al., 2010).

properties

IUPAC Name

5-bromo-8-fluoro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O/c9-4-1-2-5(10)7-6(4)8(13)12-3-11-7/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKYJJRBYPEFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)N=CNC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-fluoroquinazolin-4(3H)-one

CAS RN

1564917-02-7
Record name 5-bromo-8-fluoro-3,4-dihydroquinazolin-4-one
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